(2-Naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate
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Overview
Description
(2-Naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate is an organic compound that features a naphthalene ring and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate typically involves the esterification of 2-nitrobenzoic acid with (2-Naphthalen-2-yl-2-oxoethyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Conversion to (2-Naphthalen-2-yl-2-oxoethyl) 2-aminobenzoate.
Reduction: Formation of 2-naphthalen-2-yl-2-oxoethanol and 2-nitrobenzoic acid.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(2-Naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to its aromatic structure.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Used in the production of materials with specific optical properties.
Mechanism of Action
The mechanism of action of (2-Naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo reduction to form reactive intermediates, while the ester group can be hydrolyzed to release active compounds. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
(2-Naphthalen-2-yl-2-oxoethyl) benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
(2-Naphthalen-2-yl-2-oxoethyl) acetate: Contains an acetate group instead of a nitrobenzoate group, leading to different reactivity and applications.
Uniqueness
(2-Naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate is unique due to the presence of both a naphthalene ring and a nitrobenzoate ester, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c21-18(15-10-9-13-5-1-2-6-14(13)11-15)12-25-19(22)16-7-3-4-8-17(16)20(23)24/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVBHJCOFOFREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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